2-Decanoylamino-3-morpholino-1-phenylpropanol
Overview
Description
PDMP is a ceramide analog first prepared in a search for inhibitors of glucosylceramide synthase. PDMP has two adjacent chiral centers (C1 and C2) allowing for the formation of four possible isomers. PDMP contains all four of these stereoisomers. PDMP inhibits glucosylceramide synthase by 90% when used at a concentration of 0.8 μM in MDCK cell homogenates, however, the ability to inhibit glucosylceramide synthase has been found to reside in the D-threo (1R,2R) enantiomer. The D-threo PDMP enantiomer is also responsible for inhibition of β-1,4-galactosyltransferase 6 and prevention of lactosylceramide synthesis, which is a promotor of neuroinflammation in mice during chronic experimental autoimmune encephalomyelitis (EAE), a model of multiple sclerosis. PDMP enhances curcumin-induced inhibition of proliferation, JNK activation, and Akt inhibition, as well as induction of apoptosis in WM-115 melanoma cells in vitro.
RV 538 is also known as DL-PDMP. It is a ceramide analog first prepared in a search for inhibitors of UGCG (glucosylceramide synthase). PDMP closely resembles the natural sphingolipid substrate of brain glucosyltransferase and acts as a potent and competitive inhibitor of this enzyme. Blocks the outgrowth of neurites and inhibits glycolipid synthesis in cultured NIH/3T3 cells.
Scientific Research Applications
Enzyme Inhibition and Synthesis
2-Decanoylamino-3-morpholino-1-phenylpropanol has been primarily studied for its role as an inhibitor of various enzymes. It effectively inhibits glucosyltransferase in liver, impacting glucosylceramide synthesis. This inhibition is significant in understanding the biosynthesis of glycosphingolipids and related compounds (Inokuchi & Radin, 1987). Additionally, it has been explored in the synthesis of enantiomerically pure compounds from serine, providing a pathway for large-scale production of related compounds (Mitchell et al., 1998).
Biological Effects and Cellular Studies
Research has shown that 2-Decanoylamino-3-morpholino-1-phenylpropanol can cause phenotypic changes in cells. In studies with BALB/c 3T3 cells, its presence led to a decrease in glycosphingolipids and an accumulation of ceramide and sphingomyelin, impacting cell morphology and metabolism (Okada et al., 1988).
Chemical Synthesis and Library Development
This compound has also been used in the development of chemical libraries. The solid-phase synthesis approach for its derivatives has been employed, leading to the creation of compound libraries for biological studies (Dong et al., 2013).
Anticancer and Neurological Applications
Notably, its derivative D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol exhibited anti-tumor activity against Shope carcinoma cells, suggesting its potential in cancer research (Kyogashima et al., 1996). Furthermore, different stereoisomers of this compound have shown varying effects on neurite outgrowth in primary cultured neurons, indicating its significance in neurological research (Usuki et al., 2002).
Additional Applications
Other studies have explored its role in the synthesis of diastereoisomeric compounds, its interactions with monoamine oxidase inhibitors, and its potential impact on glycosphingolipid accumulation in various contexts, further underscoring its diverse applications in scientific research. For instance, the compound has been involved in the synthesis and separation of diastereoisomeric compounds, contributing to the understanding of stereoisomerism in organic chemistry (Gevorgyan et al., 2009). Additionally, its analogs have been found to inhibit mitochondrial monoamine oxidase, which is significant in the study of neurological disorders and drug development (Vunnam et al., 1980).
properties
IUPAC Name |
N-(1-morpholin-4-yl-3-phenylbutan-2-yl)decanamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40N2O2.ClH/c1-3-4-5-6-7-8-12-15-24(27)25-23(20-26-16-18-28-19-17-26)21(2)22-13-10-9-11-14-22;/h9-11,13-14,21,23H,3-8,12,15-20H2,1-2H3,(H,25,27);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYHOHWPFEWJKOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)NC(CN1CCOCC1)C(C)C2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H41ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90993992 | |
Record name | N-[1-(Morpholin-4-yl)-3-phenylbutan-2-yl]decanimidic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90993992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Decanoylamino-3-morpholino-1-phenylpropanol | |
CAS RN |
73257-80-4 | |
Record name | RV 538 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073257804 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-[1-(Morpholin-4-yl)-3-phenylbutan-2-yl]decanimidic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90993992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.